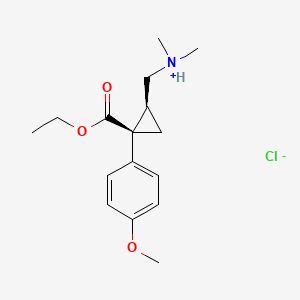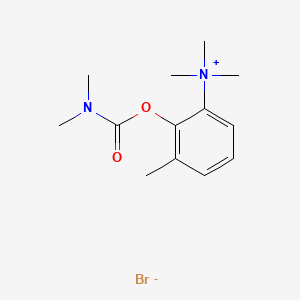
Cyanine5 amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5 amine is a reactive dye belonging to the cyanine family, known for its vibrant fluorescence properties. This compound contains an amino group, making it highly reactive and suitable for various bioconjugation applications. This compound is widely used in fluorescence imaging, molecular labeling, and other biochemical analyses due to its excellent photostability and bright fluorescence in the red region of the spectrum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanine5 amine can be synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically involves the following steps:
Formation of the Polymethine Chain: This step involves the reaction of a nitrogen-containing heterocyclic compound with a polymethine precursor.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the polymethine chain.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to form the polymethine chain.
Purification: The crude product is purified using techniques such as chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cyanine5 amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbonyl-containing products.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include singlet oxygen and other reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like activated esters (e.g., NHS esters) and electrophilic reagents are commonly used.
Major Products:
Oxidation Products: Carbonyl-containing compounds.
Reduction Products: Reduced forms of this compound.
Substitution Products: Amide or other substituted derivatives.
Applications De Recherche Scientifique
Cyanine5 amine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize biological molecules.
Medicine: Utilized in diagnostic assays, including qPCR and FRET experiments, to detect and quantify biomolecules.
Industry: Applied in the development of fluorescent dyes for various industrial applications
Mécanisme D'action
Cyanine5 amine exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (around 646 nm) and emits light at a longer wavelength (around 662 nm). This fluorescence is due to the excitation of electrons in the polymethine chain, followed by the emission of photons as the electrons return to their ground state. The amino group in this compound allows it to react with various biomolecules, enabling its use in labeling and imaging applications .
Comparaison Avec Des Composés Similaires
Cyanine5 amine is part of the broader cyanine dye family, which includes compounds such as Cyanine3 amine and Cyanine7 amine. These compounds share similar structures but differ in their absorption and emission wavelengths:
Cyanine3 amine: Absorbs at around 550 nm and emits at around 570 nm.
Cyanine7 amine: Absorbs at around 750 nm and emits at around 770 nm
Uniqueness of this compound: this compound is unique due to its optimal excitation and emission wavelengths for red fluorescence, making it highly suitable for applications requiring minimal background fluorescence and high photostability .
Propriétés
IUPAC Name |
6-[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDODHVIKOGGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)


![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)



